molecular formula C18H24N2O5S B321260 2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid

2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B321260
M. Wt: 380.5 g/mol
InChI Key: AEHHEMNCHDRRGT-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a phenylcarbamoyl group attached to a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonylation of the pyrrolidine ring can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine. The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate. Finally, the cyclohexanecarboxylic acid moiety is attached via a coupling reaction, often using carbodiimide reagents to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The phenylcarbamoyl group can also interact with proteins, affecting their function. These interactions can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with similar structural motifs but different reactivity.

    Prolinol: A pyrrolidine derivative with hydroxyl groups.

Uniqueness

2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, distinguishes it from other pyrrolidine derivatives and contributes to its potential as an enzyme inhibitor .

Properties

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5 g/mol

IUPAC Name

(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H24N2O5S/c21-17(15-5-1-2-6-16(15)18(22)23)19-13-7-9-14(10-8-13)26(24,25)20-11-3-4-12-20/h7-10,15-16H,1-6,11-12H2,(H,19,21)(H,22,23)/t15-,16+/m1/s1

InChI Key

AEHHEMNCHDRRGT-CVEARBPZSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O

SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.